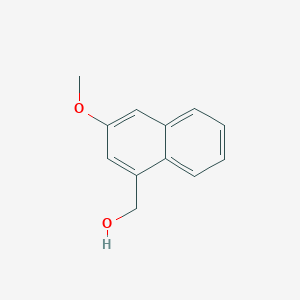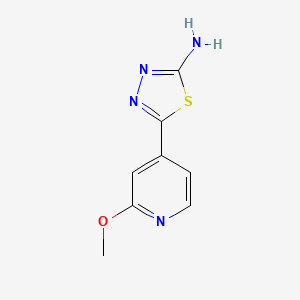
3-Allyl-5-(benzyloxy)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-5-(benzyloxy)-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are widely recognized for their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(benzyloxy)-1H-indole can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of indoles. For instance, the palladium-catalyzed Friedel-Crafts-type alkylation of indoles in water using amphiphilic resin-supported 1,10-phenanthroline-palladium complexes under aerobic conditions has been reported . This method provides good-to-high yields and allows for the recovery and reuse of the polymeric catalyst without loss of catalytic activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable catalysts and minimizing waste, are likely to be applied in large-scale production to meet environmental and economic requirements.
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-5-(benzyloxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the benzyloxy group.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated indoles.
Aplicaciones Científicas De Investigación
3-Allyl-5-(benzyloxy)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Allyl-5-(benzyloxy)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
3-Allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Similar in structure but contains a thiazolidinone ring.
3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a nitro group and a thiazolidinone ring.
Uniqueness
3-Allyl-5-(benzyloxy)-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and potential applications. The presence of both allyl and benzyloxy groups provides a versatile platform for further functionalization and exploration in various fields of research.
Propiedades
Fórmula molecular |
C18H17NO |
|---|---|
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
5-phenylmethoxy-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C18H17NO/c1-2-6-15-12-19-18-10-9-16(11-17(15)18)20-13-14-7-4-3-5-8-14/h2-5,7-12,19H,1,6,13H2 |
Clave InChI |
GPDCNZKIANEOTO-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one](/img/structure/B13684255.png)




![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)




